Enantiomeric Excess (ee) as a Procurement Specification: (S)-4-Benzyl-2-oxazolidinone vs. Racemic or Achiral Analogs
The enantiomeric purity of (S)-4-Benzyl-2-oxazolidinone is a primary procurement specification differentiating it from racemic or achiral 2-oxazolidinones. Commercial specifications require an enantiomeric excess (ee) ≥99% as determined by chiral HPLC, ensuring that the chiral auxiliary introduces a consistent stereochemical bias . In contrast, a racemic 4-benzyl-2-oxazolidinone has an ee of 0% and an achiral 2-oxazolidinone lacks the chiral center entirely, rendering them incapable of diastereoselective induction [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (HPLC) |
| Comparator Or Baseline | Racemic 4-Benzyl-2-oxazolidinone: 0% ee; Achiral 2-oxazolidinone: Not applicable |
| Quantified Difference | ≥99% absolute increase in ee |
| Conditions | Chiral HPLC analysis (standard method for quality control) |
Why This Matters
A defined high ee value directly correlates with the auxiliary's ability to produce enantioenriched products, which is non-negotiable for chiral active pharmaceutical ingredient (API) synthesis.
- [1] PubChem. 4-Benzyl-2-oxazolidinone (CID: 138739). View Source
